molecular formula C16H26ClNO B5210373 1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride

1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride

Cat. No.: B5210373
M. Wt: 283.83 g/mol
InChI Key: UDAJJZDSGHNTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride is a compound that features an adamantane backbone, a pyrrolidine ring, and an ethanone group. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science

Preparation Methods

The synthesis of 1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride typically involves multiple steps, starting with the functionalization of the adamantane core. One common method involves the acylation of 1-adamantylacetic acid in the presence of trifluoroacetic anhydride and trifluoromethanesulfonic acid as a catalyst . . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride involves its interaction with various molecular targets. The adamantane core is known to enhance the lipophilicity and stability of the compound, allowing it to penetrate biological membranes more effectively . The pyrrolidine ring may interact with specific receptors or enzymes, modulating their activity and leading to the observed biological effects . The exact pathways involved can vary depending on the specific application and target.

Properties

IUPAC Name

1-(1-adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c18-15(11-17-3-1-2-4-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-14H,1-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAJJZDSGHNTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)C23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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